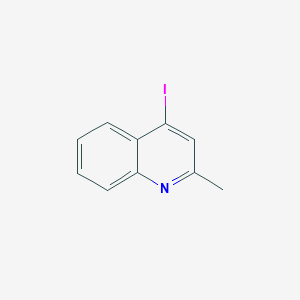

4-Iodo-2-methylquinoline

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-iodo-2-methylquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8IN/c1-7-6-9(11)8-4-2-3-5-10(8)12-7/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMTOUWVZVGPKOG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=C1)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8IN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-Iodo-2-methylquinoline

Abstract: This technical guide provides a comprehensive overview of the principal synthetic routes to 4-iodo-2-methylquinoline, a key heterocyclic building block in medicinal chemistry and materials science. We delve into the strategic and mechanistic details of three robust synthetic pathways: the copper-catalyzed aromatic Finkelstein reaction starting from 4-chloro-2-methylquinoline, the classic Sandmeyer reaction from 4-amino-2-methylquinoline, and a de novo construction of the quinoline core using the Doebner-von Miller reaction with a pre-functionalized aniline. Each methodology is presented with a detailed, step-by-step experimental protocol, an exploration of the underlying reaction mechanism, and field-proven insights into experimental choices. This document is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded resource for the synthesis of this important scaffold.

Introduction: The Significance of the this compound Scaffold

The quinoline ring system is a privileged scaffold in drug discovery, forming the core of numerous therapeutic agents with a wide range of biological activities, including antimalarial, antibacterial, and anticancer properties.[1][2] The introduction of a halogen, particularly iodine, at the C4 position of the 2-methylquinoline core dramatically enhances its synthetic utility. The carbon-iodine bond serves as a versatile handle for a variety of transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig), enabling the facile introduction of diverse molecular complexity. This makes this compound a highly valuable intermediate for the construction of compound libraries in high-throughput screening and lead optimization campaigns.

Retrosynthetic Analysis and Strategic Overview

A logical retrosynthetic analysis of this compound reveals several viable synthetic disconnections. The most practical approaches involve either the late-stage functionalization of a pre-formed 2-methylquinoline ring or the construction of the heterocyclic system from an appropriately substituted aniline precursor. This guide will focus on the three most scientifically sound and industrially relevant strategies.

Caption: Retrosynthetic analysis of this compound.

Synthetic Pathways and Methodologies

This section provides detailed protocols and mechanistic discussions for the selected synthetic routes.

Pathway A: Halogen Exchange from 4-Chloro-2-methylquinoline

This pathway leverages the commercially available and relatively inexpensive 4-chloro-2-methylquinoline.[3][4] The core of this method is the copper-catalyzed aromatic Finkelstein reaction, a reliable transformation for converting aryl chlorides or bromides to the corresponding iodides.

3.1.1 Underlying Principle: The Aromatic Finkelstein Reaction

The classical Finkelstein reaction involves the exchange of one halogen for another in alkyl halides, driven by the differential solubility of the resulting alkali metal salts. In the aromatic context, the C-Cl bond is significantly stronger, necessitating more forcing conditions and often catalysis. Copper(I) salts are highly effective catalysts, proceeding through a mechanism that is believed to involve oxidative addition of the aryl halide to the Cu(I) center, followed by reductive elimination.[5] The choice of a high-boiling point, polar aprotic solvent like 1,4-dioxane facilitates the reaction by effectively solvating the ionic species and allowing for the necessary reaction temperatures.

3.1.2 Detailed Experimental Protocol

-

Materials : 4-chloro-2-methylquinoline, sodium iodide (NaI), copper(I) iodide (CuI), N,N'-dimethylethylenediamine, anhydrous 1,4-dioxane, 25% aqueous ammonia, dichloromethane (DCM), brine.

-

Procedure :

-

To a flame-dried, two-necked flask equipped with a reflux condenser and under an inert argon atmosphere, add 4-chloro-2-methylquinoline (1.0 eq), sodium iodide (2.0 eq), and copper(I) iodide (0.05 eq).[5]

-

Add N,N'-dimethylethylenediamine (0.10 eq) and anhydrous 1,4-dioxane (approx. 5 mL per 1 mmol of NaI) via syringe.[5]

-

Heat the resulting suspension to 110 °C and maintain for 18-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature and pour it into a 25% aqueous ammonia solution. This step is crucial for quenching the reaction and complexing the copper catalyst.

-

Dilute the resulting blue solution with deionized water to double its volume and extract three times with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).

-

Filter the drying agent and concentrate the solvent in vacuo. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

-

3.1.3 Mechanistic Insights

Caption: Simplified catalytic cycle for the Cu(I)-catalyzed Finkelstein reaction.

Pathway B: Diazotization-Iodination of 4-Amino-2-methylquinoline

The Sandmeyer reaction is a cornerstone of aromatic chemistry for converting primary arylamines into a wide array of functional groups.[6][7] This method is highly effective for synthesizing aryl iodides and often provides clean products with high yields.[8]

3.2.1 Underlying Principle: The Sandmeyer Reaction

This two-step process begins with the diazotization of a primary aromatic amine. The amine is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl) at low temperatures (0-5 °C) to form a diazonium salt. This intermediate is highly reactive. In the second step, the diazonium salt solution is added to a solution containing an iodide salt, typically potassium iodide (KI). The diazonium group is an excellent leaving group (N₂ gas), and its displacement by iodide proceeds readily, often without the need for a copper catalyst, which is typically required for other Sandmeyer reactions (e.g., chlorination, bromination).[8] The reaction is believed to proceed via a radical-nucleophilic aromatic substitution (SRNAr) mechanism.

3.2.2 Detailed Experimental Protocol

-

Materials : 4-amino-2-methylquinoline, concentrated hydrochloric acid (HCl), sodium nitrite (NaNO₂), potassium iodide (KI), dichloromethane (DCM), saturated sodium thiosulfate solution, saturated sodium bicarbonate solution, brine.

-

Procedure :

-

Diazotization : In a flask cooled to 0-5 °C in an ice-water bath, suspend 4-amino-2-methylquinoline (1.0 eq) in a mixture of concentrated HCl and water. Stir vigorously to form a fine slurry of the amine hydrochloride salt.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the internal temperature does not exceed 5 °C. Vigorous stirring is essential to ensure efficient mixing.

-

Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.[9]

-

Iodination : In a separate flask, dissolve potassium iodide (3.0 eq) in water.

-

Slowly add the cold diazonium salt solution to the KI solution. Effervescence (evolution of N₂ gas) should be observed.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Gentle heating (e.g., to 50 °C) may be necessary to drive the reaction to completion.[9]

-

Work-up : Extract the reaction mixture with dichloromethane.

-

Wash the combined organic layers sequentially with a saturated sodium thiosulfate solution (to remove excess iodine), a saturated sodium bicarbonate solution (to neutralize residual acid), and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the crude product by column chromatography or recrystallization.

-

Pathway C: De Novo Synthesis via the Doebner-von Miller Reaction

3.3.1 Underlying Principle: The Doebner-von Miller Reaction

The reaction involves the acid-catalyzed condensation of an aniline with an α,β-unsaturated carbonyl compound.[12] The α,β-unsaturated species is typically generated in situ. For the synthesis of 2-methylquinoline, this is often crotonaldehyde, which can be formed from the self-condensation of acetaldehyde.[13] By using 4-iodoaniline as the starting material, the iodine atom is incorporated into the final quinoline structure from the outset. The reaction proceeds through a series of steps including Michael addition, cyclization, dehydration, and finally oxidation to form the aromatic quinoline ring.[11]

3.3.2 Detailed Experimental Protocol

-

Materials : 4-iodoaniline, paraldehyde (a stable source of acetaldehyde), concentrated hydrochloric acid (HCl), zinc chloride (ZnCl₂), sodium hydroxide (NaOH) or calcium hydroxide (Ca(OH)₂), chloroform.

-

Procedure :

-

In a round-bottom flask fitted with a reflux condenser, add concentrated HCl. Cool the flask in an ice bath.

-

Carefully add 4-iodoaniline (1.0 eq) to the cold acid with stirring.

-

To this mixture, add paraldehyde (approx. 2.5 eq) dropwise at a rate that keeps the reaction temperature manageable. An exothermic reaction is expected.

-

Add a catalytic amount of zinc chloride (ZnCl₂).

-

After the initial vigorous reaction subsides, heat the mixture to reflux for 6-8 hours. The reaction mixture may become thick or gummy.[13]

-

Work-up : Cool the reaction mixture and make it strongly basic by carefully adding a concentrated solution of NaOH or a slurry of slaked lime (Ca(OH)₂).[13] This neutralizes the acid and liberates the free quinoline base.

-

The product is typically isolated by steam distillation. The this compound is steam volatile and will co-distill with water.[13]

-

Extract the distillate with a suitable organic solvent like chloroform.

-

Dry the organic extract over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to obtain the crude product, which can be further purified.

-

Comparison of Synthetic Routes

| Parameter | Pathway A: Finkelstein Reaction | Pathway B: Sandmeyer Reaction | Pathway C: Doebner-von Miller |

| Starting Material | 4-Chloro-2-methylquinoline | 4-Amino-2-methylquinoline | 4-Iodoaniline, Paraldehyde |

| Key Reagents | CuI, NaI, 1,4-Dioxane | NaNO₂, HCl, KI | HCl, ZnCl₂, Paraldehyde |

| Typical Yields | Good to Excellent | Good to Excellent | Moderate |

| Advantages | - Utilizes stable precursors.[5]- Single, high-yielding step. | - Well-established, reliable method.[14]- Avoids expensive catalysts. | - Builds the core structure from simple precursors.- Good for structural diversity if starting aniline is varied. |

| Disadvantages | - Requires copper catalyst.- High reaction temperatures. | - Diazonium salts can be unstable.[9]- Requires careful temperature control. | - Harsh acidic and thermal conditions.[13]- Can produce polymeric byproducts.- Work-up can be challenging (e.g., steam distillation). |

Conclusion

The synthesis of this compound can be effectively achieved through several strategic pathways. For laboratories with access to the appropriate precursors, the Halogen Exchange (Finkelstein) and Sandmeyer reactions represent the most direct, reliable, and high-yielding methods. The choice between them may depend on the availability and cost of 4-chloro- vs. 4-amino-2-methylquinoline. The Sandmeyer reaction, while requiring careful control of temperature, is a classic and robust transformation. The Finkelstein reaction offers a straightforward alternative, particularly with modern catalytic systems. The de novoDoebner-von Miller synthesis provides a powerful option for constructing the iodinated quinoline core from fundamental building blocks, although it often requires more rigorous reaction conditions and purification. The selection of the optimal route will ultimately be guided by factors such as precursor availability, required scale, and the specific capabilities of the research environment.

References

- 1. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. 4-Chloro-2-methylquinoline | C10H8ClN | CID 77973 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. 4-IODO-2-METHYLANILINE synthesis - chemicalbook [chemicalbook.com]

- 6. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 7. byjus.com [byjus.com]

- 8. Sandmeyer Reaction [organic-chemistry.org]

- 9. benchchem.com [benchchem.com]

- 10. synarchive.com [synarchive.com]

- 11. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 12. iipseries.org [iipseries.org]

- 13. researchgate.net [researchgate.net]

- 14. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 4-Iodo-2-methylquinoline

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to the formation of 4-iodo-2-methylquinoline, a significant heterocyclic compound with applications in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth mechanistic insights and practical, field-proven experimental protocols. We will explore the three primary methodologies for its synthesis: the Sandmeyer reaction starting from 4-amino-2-methylquinoline, the construction of the quinoline core using iodo-substituted precursors via the Doebner-Miller reaction, and the direct C-H iodination of 2-methylquinoline. Each section will detail the underlying chemical principles, provide step-by-step experimental procedures, and include visual representations of the reaction mechanisms and workflows to facilitate a thorough understanding.

Introduction

This compound is a halogenated derivative of the quinoline scaffold, a privileged structure in numerous biologically active compounds. The introduction of an iodine atom at the 4-position of the 2-methylquinoline core can significantly modulate the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and ability to participate in halogen bonding. These modifications are of paramount importance in the design of novel therapeutic agents and functional materials. A profound understanding of the synthetic routes to this compound is therefore crucial for its efficient production and the exploration of its derivatives. This guide aims to provide a detailed and practical examination of the most pertinent synthetic strategies.

Part 1: Synthesis via the Sandmeyer Reaction

The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a reliable method for the conversion of an aromatic amino group into a variety of functionalities, including halogens.[1][2] This transformation proceeds via the formation of a diazonium salt, which is then decomposed in the presence of a copper(I) salt or, in the case of iodination, often with potassium iodide without the need for a copper catalyst.[3][4]

Mechanistic Overview

The synthesis of this compound via the Sandmeyer reaction commences with the diazotization of 4-amino-2-methylquinoline. This initial step involves the reaction of the primary aromatic amine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) at low temperatures (0-5 °C) to ensure the stability of the resulting diazonium salt.[5][6]

The diazotization mechanism is initiated by the formation of the nitrosonium ion (NO⁺) from nitrous acid. The amino group of 4-amino-2-methylquinoline then acts as a nucleophile, attacking the nitrosonium ion. A series of proton transfers and the elimination of a water molecule lead to the formation of the 4-methyl-2-quinolinediazonium salt.

Following diazotization, the introduction of an iodide source, typically potassium iodide (KI), leads to the substitution of the diazonium group with iodine. The generally accepted mechanism for the Sandmeyer reaction involves a single electron transfer (SET) from the copper(I) catalyst (if used) or the iodide ion itself to the diazonium salt, generating an aryl radical and dinitrogen gas.[2] The aryl radical then abstracts an iodine atom from a copper(II) iodide species or another iodide source to yield the final product, this compound. For iodination, the reaction can often proceed without a copper catalyst as iodide is a sufficiently strong reducing agent and nucleophile.[3]

Visualizing the Mechanism

References

An In-depth Technical Guide to 4-Iodo-2-methylquinoline: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Foreword

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. Its unique electronic and structural properties make it a privileged pharmacophore in drug design. This guide focuses on a specific, synthetically versatile derivative: 4-Iodo-2-methylquinoline. As a Senior Application Scientist, this document aims to provide a comprehensive technical overview, moving beyond a simple data sheet to offer insights into its synthesis, characterization, and potential applications, grounded in established scientific principles. Every piece of data and every protocol is presented with the intent of empowering researchers to confidently utilize this compound in their discovery and development endeavors.

Section 1: Core Molecular Attributes of this compound

This compound is a substituted quinoline with an iodine atom at the C4 position and a methyl group at the C2 position. This substitution pattern imparts specific physicochemical properties and reactivity that make it a valuable building block in organic synthesis.

Structural and Physical Properties

A thorough understanding of the physical properties of this compound is fundamental for its effective use in experimental settings, from reaction setup to purification and formulation.

| Property | Value | Source |

| Molecular Formula | C₁₀H₈IN | --INVALID-LINK-- |

| Molecular Weight | 269.08 g/mol | --INVALID-LINK-- |

| CAS Number | 99361-09-8 | N/A |

| Appearance | Likely a solid at room temperature | Inferred from related compounds |

| Melting Point | Not explicitly reported | N/A |

| Boiling Point | Not explicitly reported | N/A |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, ethyl acetate, and THF. Poorly soluble in water. | Inferred from general solubility of quinoline derivatives |

Structure Visualization:

Spectroscopic Blueprint: A Technical Guide to the ¹H and ¹³C NMR Spectral Data of 4-Iodo-2-methylquinoline

Foreword

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel or modified heterocyclic compounds is a cornerstone of innovation. Among these, quinoline derivatives continue to be a focal point due to their broad pharmacological applications. This technical guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data of 4-iodo-2-methylquinoline. In the absence of directly published experimental spectra for this specific molecule, this guide will serve as a comprehensive predictive analysis, grounded in the fundamental principles of NMR spectroscopy and comparative data from closely related analogs. Our objective is to equip the scientific community with a robust framework for the identification, characterization, and purity assessment of this compound, thereby facilitating its potential applications in medicinal chemistry and materials science.

Introduction to the Spectroscopic Challenge

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the determination of molecular structure in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For substituted quinolines like this compound, NMR is indispensable for confirming the regiochemistry of substitution and for understanding the electronic effects of the substituents on the aromatic system.

The this compound molecule presents a unique spectroscopic puzzle. The interplay between the electron-donating methyl group at the 2-position and the electron-withdrawing, heavy iodo group at the 4-position creates a distinct electronic environment that significantly influences the chemical shifts of the protons and carbons throughout the quinoline ring. A thorough understanding of these influences is critical for accurate spectral assignment.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is predicted to exhibit a series of signals in the aromatic region, corresponding to the protons on the quinoline core, and a singlet in the aliphatic region, corresponding to the methyl group. The chemical shifts are influenced by the anisotropic effect of the quinoline ring system and the electronic effects of the iodo and methyl substituents.

Key Predictive Insights:

-

Methyl Protons (C2-CH₃): This group is expected to appear as a sharp singlet, typically in the range of δ 2.5-2.8 ppm. Its proximity to the nitrogen atom and the aromatic ring will cause a downfield shift compared to a typical alkyl methyl group.

-

H-3 Proton: The proton at the 3-position is anticipated to be a singlet, as its adjacent positions (C2 and C4) are substituted. The presence of the adjacent iodo group will likely deshield this proton, causing it to resonate at a relatively downfield position, estimated to be in the range of δ 7.2-7.5 ppm.

-

Benzene Ring Protons (H-5, H-6, H-7, H-8): These protons will form a more complex splitting pattern. The H-8 proton is expected to be the most downfield of this set due to the anisotropic effect of the nearby nitrogen atom, likely appearing as a doublet of doublets. The H-5 proton will also be relatively downfield. The H-6 and H-7 protons will likely appear as a complex multiplet in the more shielded region of the aromatic spectrum.

Table 1: Predicted ¹H NMR Spectral Data for this compound in CDCl₃

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| 2-CH₃ | ~2.7 | s | - |

| H-3 | ~7.4 | s | - |

| H-5 | ~8.1 | d | ~8.5 |

| H-6 | ~7.6 | t | ~7.5 |

| H-7 | ~7.8 | t | ~7.5 |

| H-8 | ~8.2 | d | ~8.5 |

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum of this compound will provide a detailed map of the carbon skeleton. The chemical shifts are highly sensitive to the electronic environment, with the carbon atoms bearing the iodo and methyl groups, as well as those in close proximity to the nitrogen atom, showing the most significant shifts.

Key Predictive Insights:

-

C-2: This carbon, bearing the methyl group and adjacent to the nitrogen, is expected to be significantly downfield.

-

C-4: The direct attachment of the highly polarizable iodine atom will cause a significant upfield shift for C-4 due to the heavy atom effect, despite the electronegativity of iodine. This is a characteristic feature that can be used for definitive assignment.

-

Quaternary Carbons (C-4a, C-8a): These carbons, located at the fusion of the two rings, will have distinct chemical shifts, with C-8a being more deshielded due to its proximity to the nitrogen atom.

-

Methyl Carbon (2-CH₃): The carbon of the methyl group will appear in the aliphatic region of the spectrum, typically around δ 20-25 ppm.

Table 2: Predicted ¹³C NMR Spectral Data for this compound in CDCl₃

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| 2-CH₃ | ~25 |

| C-2 | ~158 |

| C-3 | ~122 |

| C-4 | ~95 |

| C-4a | ~148 |

| C-5 | ~130 |

| C-6 | ~128 |

| C-7 | ~129 |

| C-8 | ~127 |

| C-8a | ~149 |

Experimental Protocol for NMR Spectroscopy

To obtain high-quality NMR spectra of this compound, the following experimental protocol is recommended.[1]

Step 1: Sample Preparation

-

Weigh approximately 5-10 mg of high-purity this compound.

-

Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube.

-

For quantitative analysis, a known amount of an internal standard, such as tetramethylsilane (TMS), can be added.

-

Cap the NMR tube and gently agitate to ensure complete dissolution and homogeneity.

Step 2: ¹H NMR Spectrum Acquisition

-

Place the NMR tube in the spectrometer.

-

Tune and shim the instrument to optimize the magnetic field homogeneity.

-

Acquire the ¹H NMR spectrum using standard pulse sequences. Key parameters to consider include spectral width, acquisition time, relaxation delay, and the number of scans. A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio.

Step 3: ¹³C NMR Spectrum Acquisition

-

A proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance the signal-to-noise ratio.

-

Due to the low natural abundance of the ¹³C isotope, a larger number of scans and a longer acquisition time are generally required compared to ¹H NMR.

Step 4: 2D NMR Experiments (Optional but Recommended)

-

To unambiguously assign all proton and carbon signals, it is highly recommended to perform 2D NMR experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation). These experiments reveal proton-proton and proton-carbon correlations, providing definitive structural information.

Visualization of Molecular Structure and Workflow

To aid in the correlation of the predicted NMR data with the molecular structure, the following diagram illustrates the numbering scheme for this compound.

References

A Technical Guide to the Solubility of 4-Iodo-2-methylquinoline in Common Organic Solvents

Introduction: The Significance of Solubility in Drug Discovery and Development

4-Iodo-2-methylquinoline is a substituted quinoline, a heterocyclic aromatic organic compound. Quinoline and its derivatives are of significant interest in medicinal chemistry, forming the structural backbone of numerous pharmaceuticals with diverse biological activities, including antimalarial, anticancer, and antibacterial properties[1][2]. The journey of a potential drug candidate from the laboratory to clinical application is fraught with challenges, with poor aqueous and organic solvent solubility being a primary hurdle. Understanding the solubility of a compound like this compound in various organic solvents is paramount for several critical stages of drug development:

-

Synthesis and Purification: Selecting appropriate solvents is crucial for reaction chemistry, crystallization, and chromatography, directly impacting yield and purity.

-

Formulation: The ability to dissolve the active pharmaceutical ingredient (API) in a suitable solvent system is fundamental to creating viable dosage forms, whether for oral, intravenous, or topical administration.

-

Biological Assays: In vitro and in vivo testing often requires the compound to be dissolved, and the choice of solvent (like DMSO) and its concentration can significantly impact experimental outcomes[3].

This guide provides a comprehensive overview of the expected solubility of this compound in common organic solvents, the underlying principles governing its solubility, and a detailed experimental protocol for its quantitative determination.

Molecular Structure and Predicted Solubility Profile

The solubility of a compound is dictated by its molecular structure and the physicochemical properties of the solvent. The structure of this compound, with its quinoline core, a methyl group at the 2-position, and an iodine atom at the 4-position, suggests the following solubility characteristics:

-

Quinoline Core: The quinoline ring system is aromatic and relatively nonpolar, yet the nitrogen atom introduces a degree of polarity and can act as a hydrogen bond acceptor. Unsubstituted quinoline is soluble in many common organic solvents such as ethanol, ether, and acetone[4][5].

-

Methyl Group (-CH3): The methyl group is a nonpolar, electron-donating group that slightly increases the lipophilicity of the molecule, which may enhance solubility in nonpolar organic solvents.

-

Iodine Atom (-I): The iodine atom is large and polarizable, contributing to van der Waals forces. Its presence increases the molecular weight and can influence crystal lattice energy, which in turn affects solubility.

Based on these structural features, this compound is expected to exhibit good solubility in a range of common organic solvents, particularly those that are polar aprotic or moderately polar. Its solubility in nonpolar solvents is likely to be moderate, while its solubility in highly polar protic solvents like water is expected to be low.

Qualitative Solubility Assessment

A preliminary, qualitative assessment of solubility is a valuable first step in characterizing a new compound. The following table provides a predicted qualitative solubility profile for this compound in a selection of common organic solvents, based on the principles of "like dissolves like" and the properties of substituted quinolines.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile | High | The high polarity and ability to accept hydrogen bonds of these solvents will effectively solvate the polarizable this compound molecule. |

| Polar Protic | Methanol, Ethanol | Moderate to High | The hydroxyl group of alcohols can interact with the nitrogen atom of the quinoline ring, and the alkyl chain can interact with the nonpolar regions of the molecule. |

| Nonpolar Aprotic | Toluene, Hexanes | Low to Moderate | The aromatic ring of toluene may allow for some π-stacking interactions, but the overall polarity mismatch with hexanes will limit solubility. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate to High | These solvents have a moderate polarity and can effectively solvate a wide range of organic compounds. |

Quantitative Experimental Determination of Solubility

To obtain precise solubility data, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of this compound in various organic solvents using the isothermal shake-flask method, a gold standard for solubility measurement.

Experimental Workflow

Caption: Workflow for quantitative solubility determination.

Step-by-Step Protocol

-

Preparation of Saturated Solutions:

-

For each selected solvent, add an excess amount of this compound to a known volume of the solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.

-

Rationale: Starting with an excess of the solid ensures that the solvent becomes fully saturated, and an equilibrium is established between the dissolved and undissolved solute.

-

-

Equilibration:

-

Place the vials in an isothermal shaker bath set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

Rationale: Solubility is temperature-dependent. Maintaining a constant temperature is critical for obtaining reproducible results. The extended agitation time allows the system to reach a thermodynamic equilibrium.

-

-

Sample Collection and Preparation:

-

Allow the vials to stand undisturbed at the constant temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe fitted with a solvent-compatible filter (e.g., 0.45 µm PTFE).

-

Rationale: Filtration is crucial to remove any undissolved solid particles, which would otherwise lead to an overestimation of the solubility.

-

-

Quantitative Analysis:

-

Accurately dilute the filtered sample with a suitable solvent to a concentration that falls within the linear range of the analytical instrument.

-

Analyze the diluted sample using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry.

-

Rationale: A validated analytical method ensures that the measurement of the solute's concentration is accurate and reproducible.

-

-

Calibration and Calculation:

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Generate a calibration curve by plotting the analytical signal (e.g., peak area from HPLC or absorbance from UV-Vis) against the concentration of the standard solutions.

-

Use the calibration curve to determine the concentration of the diluted sample.

-

Calculate the original solubility in the solvent, accounting for the dilution factor. The solubility is typically expressed in units of mg/mL, g/L, or mol/L.

-

Theoretical Considerations: Intermolecular Interactions

The solubility of this compound in a given solvent is governed by the balance of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules.

Caption: Key intermolecular forces influencing solubility.

-

Van der Waals Forces: The large, polarizable iodine atom and the aromatic quinoline ring contribute significantly to London dispersion forces, a type of van der Waals interaction. These forces will be present in all solvent systems but will be the dominant solute-solvent interaction in nonpolar solvents.

-

Dipole-Dipole Interactions: The nitrogen atom in the quinoline ring introduces a dipole moment. Polar aprotic solvents with their own strong dipoles can effectively interact with the this compound molecule through these forces.

-

π-π Stacking: The aromatic quinoline ring can participate in π-π stacking interactions with aromatic solvents like toluene.

For dissolution to occur, the energy gained from the solute-solvent interactions must be sufficient to overcome the energy required to break the solute-solute interactions in the crystal lattice and the solvent-solvent interactions.

Conclusion

References

An In-depth Technical Guide to the Synthesis of 4-Iodo-2-methylquinoline

Introduction: The Significance of the 4-Iodo-2-methylquinoline Scaffold

This compound is a versatile heterocyclic compound of significant interest to the pharmaceutical and materials science sectors. Its structure, featuring a quinoline core with a methyl group at the 2-position and an iodine atom at the 4-position, serves as a crucial building block in the synthesis of a wide array of more complex molecules. The presence of the iodine atom is particularly strategic, providing a reactive handle for various cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, and Buchwald-Hartwig couplings), enabling the facile introduction of diverse functional groups at the 4-position. This capability is paramount in the exploration of structure-activity relationships (SAR) during drug discovery, leading to the development of novel therapeutic agents with activities spanning from anticancer to antimicrobial. This guide provides a detailed exploration of the primary and alternative synthetic pathways to this valuable intermediate, focusing on the underlying chemical principles and providing actionable experimental protocols for the research scientist.

Primary Synthetic Pathway: A Three-Step Approach from Aniline

The most robust and commonly employed route to this compound commences with readily available starting materials and proceeds through a well-established sequence of classic organic reactions. This pathway involves the construction of the quinoline core, followed by functional group manipulations to install the iodo substituent.

Step 1: Conrad-Limpach Synthesis of 2-Methylquinolin-4-one

The foundational step is the construction of the 2-methylquinolin-4-one core (which exists in tautomeric equilibrium with 4-hydroxy-2-methylquinoline). The Conrad-Limpach synthesis is a powerful method for this transformation, involving the condensation of an aniline with a β-ketoester.[1][2][3]

Starting Materials:

-

Aniline

-

Ethyl acetoacetate

Mechanism: The reaction proceeds in two key stages. First is the acid-catalyzed condensation of aniline with the keto group of ethyl acetoacetate at or near room temperature to form a stable enamine intermediate (a β-aminoacrylate).[1] This is the kinetically favored product. The second stage involves the thermal cyclization of this intermediate at high temperatures (around 250 °C). At this temperature, an intramolecular electrophilic attack from the enamine onto the aniline ring occurs, followed by the elimination of ethanol to yield the cyclized 4-hydroxyquinoline product.[2]

Diagram: Conrad-Limpach Synthesis Mechanism

Caption: Mechanism of the Conrad-Limpach synthesis.

Experimental Protocol: Synthesis of 2-Methylquinolin-4-one

-

Enamine Formation: In a round-bottom flask, combine equimolar amounts of aniline and ethyl acetoacetate. A catalytic amount of a strong acid (e.g., a few drops of concentrated sulfuric acid or p-toluenesulfonic acid) can be added. Stir the mixture at room temperature for 2-4 hours. The reaction can be monitored by TLC for the disappearance of the starting materials.

-

Work-up (Optional): The intermediate enamine can be isolated by removing any excess starting materials under reduced pressure. However, it is often carried forward to the next step without purification.

-

Thermal Cyclization: The crude enamine is added to a high-boiling, inert solvent such as diphenyl ether or mineral oil. The mixture is heated to approximately 250 °C and maintained at this temperature for 30-60 minutes.[2]

-

Isolation and Purification: After cooling, the reaction mixture is diluted with a non-polar solvent like hexane or petroleum ether to precipitate the product. The solid is collected by filtration, washed with the non-polar solvent to remove the high-boiling solvent, and then can be recrystallized from a suitable solvent such as ethanol or a mixture of DMF and water to afford pure 2-methylquinolin-4-one.

| Parameter | Value | Reference |

| Aniline | 1.0 eq | [1] |

| Ethyl Acetoacetate | 1.0 eq | [1] |

| Cyclization Temp. | ~250 °C | [2] |

| Solvent | Diphenyl Ether | [3] |

| Expected Yield | High | [2] |

Step 2: Chlorination of 2-Methylquinolin-4-one

The hydroxyl group at the 4-position is a poor leaving group. To facilitate nucleophilic substitution, it is converted to a chloro group, a much better leaving group. This is typically achieved using a strong chlorinating agent like phosphorus oxychloride (POCl₃).[4][5][6]

Starting Material:

-

2-Methylquinolin-4-one

Reagent:

-

Phosphorus oxychloride (POCl₃)

Mechanism: The reaction proceeds through the formation of a phosphate ester intermediate. The lone pair on the quinoline nitrogen attacks the phosphorus atom of POCl₃, followed by elimination of a chloride ion. The resulting intermediate is then attacked by the hydroxyl group at the 4-position. Subsequent rearrangement and attack by a chloride ion at the 4-position, with the departure of a stable phosphate species, yields the 4-chloro-2-methylquinoline.

Diagram: Chlorination Workflow

Caption: Workflow for the chlorination of 2-methylquinolin-4-one.

Experimental Protocol: Synthesis of 4-Chloro-2-methylquinoline

-

Reaction Setup: In a fume hood, a mixture of 2-methylquinolin-4-one and an excess of phosphorus oxychloride (typically 5-10 equivalents) is placed in a round-bottom flask equipped with a reflux condenser.

-

Reaction: The mixture is heated to reflux (the boiling point of POCl₃ is 105.8 °C) and maintained for 1.5-3 hours. The reaction should be monitored by TLC until the starting material is consumed.

-

Work-up: After cooling to room temperature, the excess POCl₃ is carefully removed under reduced pressure. The residue is then very cautiously poured onto crushed ice with vigorous stirring. This is a highly exothermic and hazardous step and must be performed with extreme care.

-

Neutralization and Extraction: The acidic aqueous solution is neutralized with a base, such as concentrated ammonium hydroxide or a saturated sodium bicarbonate solution, until the pH is basic (pH 8-9). This will precipitate the crude product. The solid can be filtered, or the mixture can be extracted with an organic solvent like dichloromethane or ethyl acetate.

-

Purification: The combined organic extracts are dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed in vacuo to yield the crude 4-chloro-2-methylquinoline. Further purification can be achieved by column chromatography on silica gel or by recrystallization.

| Parameter | Value | Reference |

| 2-Methylquinolin-4-one | 1.0 eq | [5] |

| POCl₃ | 5-10 eq | [5] |

| Reaction Temperature | Reflux | [5] |

| Reaction Time | 1.5-3 h | |

| Expected Yield | >90% |

Step 3: Aromatic Finkelstein Reaction

The final step is the conversion of the 4-chloro derivative to the desired 4-iodo product. This is accomplished via a Finkelstein reaction, a halogen exchange process.[2][7][8] For aryl halides, this reaction is often sluggish and typically requires a catalyst, such as copper(I) iodide (CuI), in what is often termed an "aromatic Finkelstein reaction".[7]

Starting Material:

-

4-Chloro-2-methylquinoline

Reagents:

-

Sodium iodide (NaI) or Potassium iodide (KI)

-

Copper(I) iodide (CuI) (catalyst)

-

A diamine ligand (e.g., N,N'-dimethylethylenediamine) (optional, but often beneficial)

Mechanism: The mechanism is believed to involve an oxidative addition of the aryl chloride to a Cu(I) species, followed by reductive elimination of the aryl iodide. The use of a high-boiling polar aprotic solvent like DMF or DMSO helps to dissolve the reactants and facilitate the reaction.[7] The choice of sodium iodide in a solvent like acetone or DMF is also strategic as the resulting sodium chloride is often poorly soluble, helping to drive the reaction to completion according to Le Châtelier's principle.[8]

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: A flask is charged with 4-chloro-2-methylquinoline, an excess of sodium iodide (2-3 equivalents), and a catalytic amount of copper(I) iodide (5-10 mol%). If used, a diamine ligand (10-20 mol%) is also added. The flask is flushed with an inert gas (e.g., argon or nitrogen).

-

Solvent and Reaction: Anhydrous, high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is added. The mixture is heated to a high temperature (e.g., 120-150 °C) and stirred for several hours to overnight. The reaction progress should be monitored by TLC or GC-MS.

-

Work-up: After cooling, the reaction mixture is poured into water and extracted with an organic solvent such as ethyl acetate.

-

Purification: The combined organic layers are washed with a sodium thiosulfate solution to remove any residual iodine, then with brine. The solution is dried over an anhydrous salt, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford pure this compound.

| Parameter | Value | Reference |

| 4-Chloro-2-methylquinoline | 1.0 eq | [7] |

| Sodium Iodide (NaI) | 2-3 eq | [7] |

| Copper(I) Iodide (CuI) | 5-10 mol% | [7] |

| Solvent | DMF or DMSO | [7] |

| Temperature | 120-150 °C | |

| Expected Yield | Moderate to Good |

Alternative Synthetic Pathway: The Sandmeyer Reaction

An alternative and powerful method for introducing the iodo group is the Sandmeyer reaction, which proceeds via a diazonium salt intermediate.[9][10][11] This route requires the synthesis of 4-amino-2-methylquinoline as the key precursor.

Diagram: Alternative Sandmeyer Pathway

Caption: Overview of the Sandmeyer reaction route.

Step 1: Synthesis of 4-Amino-2-methylquinoline

This intermediate is typically prepared from 4-chloro-2-methylquinoline via a nucleophilic aromatic substitution reaction with an ammonia source.

Experimental Protocol: Synthesis of 4-Amino-2-methylquinoline

-

Reaction: 4-Chloro-2-methylquinoline is heated with a source of ammonia, such as aqueous or alcoholic ammonia, often in a sealed vessel or autoclave to reach the necessary temperatures and pressures. Alternatively, heating with ammonium carbonate or another ammonia surrogate can be effective.

-

Work-up and Purification: After the reaction is complete, the mixture is cooled, and the product is isolated by filtration or extraction after basification. Recrystallization yields the pure 4-amino-2-methylquinoline.

Step 2: Sandmeyer Iodination

The Sandmeyer reaction itself involves two critical stages performed in one pot: diazotization of the primary amine, followed by the displacement of the diazonium group with iodide.[10]

Starting Material:

-

4-Amino-2-methylquinoline

Reagents:

-

Sodium nitrite (NaNO₂)

-

A strong acid (e.g., HCl or H₂SO₄)

-

Potassium iodide (KI)

Mechanism: The primary aromatic amine is treated with a nitrous acid source (generated in situ from NaNO₂ and a strong acid) at low temperatures (0-5 °C) to form a diazonium salt. This intermediate is generally unstable and is used immediately. The diazonium salt solution is then added to a solution of potassium iodide. The diazonium group is an excellent leaving group (N₂ gas), and its displacement by the iodide nucleophile proceeds readily, often without the need for a copper catalyst that is typical for the chloro and bromo Sandmeyer reactions.[11]

Experimental Protocol: Sandmeyer Iodination

-

Diazotization: 4-Amino-2-methylquinoline is dissolved or suspended in an aqueous solution of a strong acid (e.g., dilute HCl or H₂SO₄) in a flask and cooled to 0-5 °C in an ice-salt bath. A solution of sodium nitrite in water is then added dropwise, keeping the temperature strictly below 5 °C. The reaction is stirred for an additional 30 minutes at this temperature.

-

Iodination: In a separate flask, a solution of potassium iodide in water is prepared. The cold diazonium salt solution is then slowly added to the KI solution.

-

Decomposition: The mixture is allowed to warm to room temperature and may be gently heated (e.g., to 50-60 °C) to ensure the complete decomposition of the diazonium intermediate, which is observed by the cessation of nitrogen gas evolution.

-

Work-up and Purification: The reaction mixture is cooled and extracted with an organic solvent. The organic layer is washed with sodium thiosulfate solution to remove excess iodine, followed by brine. After drying and solvent evaporation, the crude product is purified by column chromatography to yield this compound.

Conclusion and Outlook

The synthesis of this compound is most reliably achieved through a three-step sequence involving the Conrad-Limpach synthesis to build the quinoline core, followed by chlorination and a subsequent aromatic Finkelstein reaction. This pathway offers high yields for the initial steps and a dependable, albeit sometimes catalyst-dependent, final iodination step. The alternative Sandmeyer route provides a powerful option, particularly if the 4-amino-2-methylquinoline precursor is readily accessible. The choice of route will ultimately depend on the availability of starting materials, scalability requirements, and the specific expertise of the research team. Both pathways provide robust access to this key intermediate, paving the way for the development of novel and impactful molecules in medicinal chemistry and beyond.

References

- 1. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]

- 2. SATHEE: Finkelstein Reaction [sathee.iitk.ac.in]

- 3. mdpi.com [mdpi.com]

- 4. indianchemicalsociety.com [indianchemicalsociety.com]

- 5. researchgate.net [researchgate.net]

- 6. Collection - POCl3 Chlorination of 4-Quinazolones - The Journal of Organic Chemistry - Figshare [figshare.com]

- 7. Finkelstein reaction - Wikipedia [en.wikipedia.org]

- 8. byjus.com [byjus.com]

- 9. youtube.com [youtube.com]

- 10. benchchem.com [benchchem.com]

- 11. Sandmeyer Reaction [organic-chemistry.org]

An In-Depth Technical Guide to the Chemical Properties of 4-Iodo-2-methylaniline (CAS Number: 13194-68-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Iodo-2-methylaniline, registered under CAS number 13194-68-8, is a pivotal aromatic organic intermediate that has garnered significant attention in the fields of medicinal chemistry and materials science.[1][2] Its unique structural arrangement, featuring an aniline core substituted with both an iodine and a methyl group, imparts a versatile reactivity profile that is highly valued in the synthesis of complex molecular architectures.[2] The presence of an amino group, a nucleophilic center, and a carbon-iodine bond, which is amenable to a wide array of cross-coupling reactions, makes 4-iodo-2-methylaniline a sought-after building block in the development of novel bioactive compounds and functional materials.[1][2] This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and analytical characterization, offering valuable insights for professionals engaged in research and development.

Physicochemical Properties

4-Iodo-2-methylaniline is a solid at room temperature, typically appearing as grey to purple crystals.[3] It is sensitive to light and should be stored accordingly to prevent degradation.[4]

| Property | Value | Source(s) |

| CAS Number | 13194-68-8 | [5][6] |

| Molecular Formula | C₇H₈IN | [5][6] |

| Molecular Weight | 233.05 g/mol | [5][6] |

| Appearance | Grey to purple crystals | [3] |

| Melting Point | 86-89 °C | [3] |

| Boiling Point | 278.4±28.0 °C (Predicted) | [4] |

| Density | 1.791±0.06 g/cm³ (Predicted) | [4] |

| Solubility | Soluble in Methanol | [4] |

Note: Further comprehensive solubility studies in a range of common organic solvents such as DMSO, DMF, acetonitrile, ethyl acetate, and dichloromethane are recommended for specific applications.

Spectroscopic and Analytical Characterization

Accurate characterization of 4-iodo-2-methylaniline is crucial for its effective use in synthesis. The following sections detail the expected spectroscopic signatures of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR Spectral Features:

-

Aromatic Protons: The three protons on the benzene ring will exhibit distinct signals, likely in the range of δ 6.5-7.5 ppm. The proton ortho to the amino group and meta to the iodine will likely appear as a doublet, the proton meta to both the amino and methyl groups as a doublet of doublets, and the proton ortho to the methyl group and meta to the iodine as a singlet or a narrowly split doublet.

-

Amino Protons: A broad singlet corresponding to the -NH₂ protons is expected, with its chemical shift being concentration and solvent dependent.

-

Methyl Protons: A singlet for the -CH₃ protons will be present, typically in the upfield region of the aromatic spectrum.

Expected ¹³C NMR Spectral Features:

-

Aromatic Carbons: Six distinct signals are expected for the aromatic carbons. The carbon bearing the iodine atom will be significantly shifted downfield. The chemical shifts of the other carbons will be influenced by the electronic effects of the amino and methyl substituents.

-

Methyl Carbon: A signal for the methyl carbon will appear in the aliphatic region of the spectrum.

Infrared (IR) Spectroscopy

The IR spectrum of 4-iodo-2-methylaniline will display characteristic absorption bands corresponding to its functional groups.

| Wavenumber (cm⁻¹) | Vibration | Expected Appearance |

| 3400-3250 | N-H stretch (asymmetric and symmetric) | Two medium intensity bands |

| 3100-3000 | Aromatic C-H stretch | Multiple weak to medium bands |

| 1650-1580 | N-H bend (scissoring) | Medium intensity band |

| 1600-1450 | Aromatic C=C stretch | Multiple medium to strong bands |

| 1335-1250 | Aromatic C-N stretch | Strong intensity band |

| ~800 | C-I stretch | Weak to medium intensity band |

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of 4-iodo-2-methylaniline is expected to show a prominent molecular ion peak (M⁺) at m/z 233. The fragmentation pattern will likely involve the loss of an iodine atom, a methyl radical, or hydrocyanic acid from the aniline ring, leading to characteristic fragment ions.

Chemical Synthesis and Purification

Synthesis via Aromatic Finkelstein Reaction

A common and effective method for the synthesis of 4-iodo-2-methylaniline is the aromatic Finkelstein reaction.[3][5] This reaction involves the conversion of an aryl bromide to an aryl iodide using an iodide salt, typically in the presence of a copper(I) catalyst.

Caption: Synthesis of 4-Iodo-2-methylaniline.

Experimental Protocol: Aromatic Finkelstein Reaction [3][5]

-

Reaction Setup: To a flame-dried, two-necked flask equipped with a reflux condenser and under an inert atmosphere (e.g., argon), add 4-bromo-2-methylaniline, sodium iodide (2 equivalents), and copper(I) iodide (5 mol%).

-

Ligand and Solvent Addition: Add a suitable ligand, such as N,N'-dimethylethylenediamine (10 mol%), followed by anhydrous 1,4-dioxane.

-

Reaction Conditions: Heat the resulting suspension to 110 °C and maintain for approximately 18 hours.

-

Work-up: After cooling to room temperature, pour the reaction mixture into a 25% aqueous ammonia solution. Dilute the resulting blue solution with water and extract with dichloromethane (3 x).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Final Purification: The crude product can be further purified by column chromatography or recrystallization from 50% ethanol.

Purification

For achieving high purity, recrystallization from a suitable solvent system, such as aqueous ethanol, is often effective.[3] Alternatively, column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent can be employed for the purification of the crude product.

Chemical Reactivity and Applications in Drug Development

The synthetic utility of 4-iodo-2-methylaniline stems from the reactivity of its amino and iodo substituents, making it a valuable precursor in the synthesis of a wide range of biologically active molecules.[1][2]

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-iodine bond in 4-iodo-2-methylaniline is highly susceptible to palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis.

Caption: Key Coupling Reactions of 4-Iodo-2-methylaniline.

-

Suzuki Coupling: Reaction with boronic acids or their esters to form C-C bonds, enabling the synthesis of biaryl compounds.

-

Sonogashira Coupling: Coupling with terminal alkynes to construct C-C triple bonds, leading to the formation of substituted alkynes.

-

Heck Coupling: Reaction with alkenes to form new C-C bonds, yielding substituted alkenes.

-

Buchwald-Hartwig Amination: Cross-coupling with amines to form new C-N bonds, providing access to a diverse range of substituted anilines.

Key Intermediate in the Synthesis of Rilpivirine

A notable application of a close analog, 4-iodo-2,6-dimethylaniline, is its use as a key intermediate in the synthesis of Rilpivirine, a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infection.[7] This underscores the importance of iodinated anilines in the development of antiviral agents.

Safety and Handling

4-Iodo-2-methylaniline is classified as harmful if swallowed, in contact with skin, or if inhaled. It also causes skin and serious eye irritation and may cause respiratory irritation.

Precautionary Measures:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

-

Ventilation: Use only in a well-ventilated area or under a chemical fume hood.

-

Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Do not eat, drink, or smoke when using this product.

-

Storage: Store in a cool, dry, and dark place in a tightly sealed container.

First Aid:

-

If Swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.

-

If on Skin: Wash with plenty of water.

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing.

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Conclusion

4-Iodo-2-methylaniline (CAS 13194-68-8) is a versatile and valuable building block in organic synthesis, particularly for the construction of complex molecules with potential biological activity. Its well-defined physicochemical properties and predictable reactivity in a range of palladium-catalyzed cross-coupling reactions make it an indispensable tool for researchers and scientists in the pharmaceutical and chemical industries. A thorough understanding of its chemical properties, synthesis, and safe handling procedures, as outlined in this guide, is essential for its effective and responsible utilization in the pursuit of scientific innovation.

References

- 1. 4-Iodo-2-methylaniline - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. 4-IODO-2-METHYLANILINE | 13194-68-8 [chemicalbook.com]

- 4. 13194-68-8 CAS MSDS (4-IODO-2-METHYLANILINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. 4-IODO-2-METHYLANILINE synthesis - chemicalbook [chemicalbook.com]

- 6. scbt.com [scbt.com]

- 7. rsc.org [rsc.org]

An In-depth Technical Guide to the Electrophilic Substitution Reactions of 2-Methylquinoline

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive exploration of the electrophilic substitution reactions of 2-methylquinoline, a key heterocyclic scaffold in medicinal chemistry and materials science. Moving beyond a mere recitation of facts, this document delves into the underlying electronic principles governing the regioselectivity of these reactions. We will dissect the intricate interplay of the activating methyl group and the deactivating, yet directing, influence of the quinoline nitrogen. This guide offers not only a robust theoretical framework but also provides detailed, field-proven experimental protocols for key electrophilic substitution reactions, including nitration, halogenation, and sulfonation. Each protocol is designed as a self-validating system, with explanations for each step to ensure reproducibility and a deeper understanding of the reaction dynamics.

The Electronic Landscape of 2-Methylquinoline: A Tale of Two Rings

Quinoline itself is an aromatic heterocycle where a benzene ring is fused to a pyridine ring. The nitrogen atom in the pyridine ring is electronegative and exerts a deactivating effect on the entire ring system towards electrophilic attack, making it less reactive than benzene. This deactivation is more pronounced in the pyridine ring (positions 2, 3, and 4) than in the benzene ring (positions 5, 6, 7, and 8).[1][2] Consequently, electrophilic substitution predominantly occurs on the benzenoid ring.[1][2]

The introduction of a methyl group at the 2-position (quinaldine) introduces an activating, electron-donating group. Through hyperconjugation and a weak inductive effect, the methyl group enriches the electron density of the quinoline ring system. However, the powerful deactivating effect of the nitrogen atom still dictates that electrophilic attack will favor the carbocyclic ring.

The regioselectivity of electrophilic substitution on 2-methylquinoline is a delicate balance between the directing effects of the nitrogen atom and the methyl group. Under strongly acidic conditions, which are common for many electrophilic aromatic substitution reactions, the quinoline nitrogen is protonated. This protonation further deactivates the heterocyclic ring, reinforcing the preference for substitution on the benzene ring. The primary sites of electrophilic attack on the quinoline ring are the C5 and C8 positions, as the Wheland intermediates formed by attack at these positions are the most stable.[1][2]

Caption: Directing effects in the electrophilic substitution of 2-methylquinoline.

Key Electrophilic Substitution Reactions and Protocols

Nitration

The nitration of 2-methylquinoline typically yields a mixture of 5-nitro- and 8-nitro-2-methylquinoline. The ratio of these isomers is highly dependent on the reaction conditions, particularly the temperature and the composition of the nitrating mixture.

| Reaction Parameter | Condition | Effect on Regioselectivity |

| Nitrating Agent | HNO₃/H₂SO₄ | Standard, provides the nitronium ion (NO₂⁺) |

| Temperature | 0-10 °C | Favors mononitration and can influence the 5-/8- isomer ratio[3] |

| Reaction Time | Monitored by TLC | Prevents over-nitration and side reactions |

Experimental Protocol: Synthesis of 5- and 8-Nitro-2-methylquinoline

Objective: To synthesize a mixture of 5- and 8-nitro-2-methylquinoline via electrophilic nitration.

Materials:

-

2-Methylquinoline

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

Ice

-

Sodium Bicarbonate (NaHCO₃) solution (saturated)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) apparatus (silica plates, developing chamber, UV lamp)

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-methylquinoline (1 equivalent). Place the flask in an ice bath and begin stirring.

-

Causality: The reaction is exothermic, and cooling is crucial to control the reaction rate and prevent unwanted side reactions and over-nitration.

-

-

Acid Addition: Slowly add concentrated sulfuric acid (3-4 equivalents) to the stirring 2-methylquinoline. Maintain the temperature below 10 °C.

-

Causality: Sulfuric acid serves as both a solvent and a catalyst. It protonates the nitric acid to facilitate the formation of the highly electrophilic nitronium ion.

-

-

Nitrating Mixture Addition: In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid (1.1 equivalents) while cooling in an ice bath. Transfer this mixture to a dropping funnel.

-

Causality: Pre-mixing and cooling the nitrating agents ensures the controlled generation of the nitronium ion.

-

-

Nitration: Add the nitrating mixture dropwise to the solution of 2-methylquinoline in sulfuric acid over 30-60 minutes, ensuring the temperature remains below 10 °C.

-

Causality: Slow addition prevents a rapid, uncontrolled exotherm and minimizes the formation of di-nitrated byproducts.

-

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours. Monitor the progress of the reaction by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent).

-

Causality: TLC allows for the visualization of the consumption of the starting material and the formation of the product(s), indicating when the reaction is complete.

-

-

Quenching: Carefully pour the reaction mixture onto crushed ice with stirring.

-

Causality: This quenches the reaction by diluting the acid and hydrolyzing any remaining nitrating agent. The product, being less soluble in the aqueous acidic solution, will often precipitate.

-

-

Neutralization and Extraction: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. Extract the product with dichloromethane (3 x 50 mL).

-

Causality: Neutralization is necessary to deprotonate the product and allow for its extraction into an organic solvent.

-

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Causality: Removal of residual water is essential before solvent evaporation to obtain a pure, dry product.

-

-

Purification: The resulting crude product, a mixture of 5- and 8-nitro-2-methylquinoline, can be purified and the isomers separated by column chromatography on silica gel.

Caption: Workflow for the nitration of 2-methylquinoline.

Halogenation

Halogenation of 2-methylquinoline, particularly bromination and chlorination, also primarily occurs at the 5- and 8-positions. The choice of halogenating agent and reaction conditions can influence the regioselectivity and the extent of halogenation. For instance, direct bromination with bromine in a non-polar solvent can be sluggish. The use of a Lewis acid catalyst or performing the reaction in a polar, acidic medium can enhance the reaction rate.

Experimental Protocol: Synthesis of 5-Bromo-2-methylquinoline

Objective: To selectively synthesize 5-bromo-2-methylquinoline.

Materials:

-

2-Methylquinoline

-

N-Bromosuccinimide (NBS)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature control

-

Ice

-

Sodium hydroxide (NaOH) solution (10%)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a solution of 2-methylquinoline (1 equivalent) in concentrated sulfuric acid (5 equivalents) in a round-bottom flask, add N-bromosuccinimide (1.05 equivalents) portion-wise at room temperature with stirring.

-

Causality: Sulfuric acid protonates the quinoline nitrogen, deactivating the heterocyclic ring and directing substitution to the benzenoid ring. NBS is a convenient and safer source of electrophilic bromine compared to liquid bromine.

-

-

Heating: Heat the reaction mixture to 60-70 °C for 2-3 hours.

-

Causality: Moderate heating provides the necessary activation energy for the electrophilic substitution to proceed at a reasonable rate.

-

-

Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature and pour it onto crushed ice.

-

Neutralization: Slowly neutralize the solution with a 10% aqueous solution of sodium hydroxide until it is basic (pH > 8).

-

Causality: Basification deprotonates the bromo-2-methylquinoline product, allowing it to be extracted.

-

-

Extraction: Extract the product with dichloromethane (3 x 50 mL).

-

Washing and Drying: Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Purification: Filter and concentrate the organic phase under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Sulfonation

Sulfonation of 2-methylquinoline with fuming sulfuric acid (oleum) or concentrated sulfuric acid at elevated temperatures leads to the formation of 2-methylquinoline-6-sulfonic acid and/or 2-methylquinoline-8-sulfonic acid. The position of sulfonation is temperature-dependent. At lower temperatures, the kinetically favored product is often the 8-sulfonic acid, while at higher temperatures, the thermodynamically more stable 6-sulfonic acid is the major product.[4]

| Reaction Parameter | Condition | Product |

| Temperature | ~100 °C | 2-Methylquinoline-8-sulfonic acid (kinetic product) |

| Temperature | >200 °C | 2-Methylquinoline-6-sulfonic acid (thermodynamic product)[4] |

Experimental Protocol: Synthesis of 2-Methylquinoline-6-sulfonic Acid

Objective: To synthesize the thermodynamically favored 2-methylquinoline-6-sulfonic acid.

Materials:

-

2-Methylquinoline

-

Fuming Sulfuric Acid (20% SO₃)

-

Round-bottom flask

-

Heating mantle with a temperature controller and sand bath

-

Mechanical stirrer

-

Ice

-

Water

Procedure:

-

Reaction Setup: In a thick-walled round-bottom flask equipped with a mechanical stirrer, carefully add 2-methylquinoline (1 equivalent) to fuming sulfuric acid (4 equivalents).

-

Causality: Fuming sulfuric acid is a powerful sulfonating agent. A mechanical stirrer is necessary to ensure efficient mixing of the viscous reaction mixture.

-

-

Heating: Heat the reaction mixture in a sand bath to 220-230 °C for 4-5 hours.

-

Causality: High temperature is required to overcome the activation energy barrier for sulfonation and to favor the formation of the thermodynamically stable 6-isomer.

-

-

Cooling and Quenching: Allow the reaction mixture to cool to room temperature, and then carefully pour it onto a large excess of crushed ice with vigorous stirring.

-

Causality: This step quenches the reaction and precipitates the sulfonic acid product, which is typically insoluble in the cold, acidic aqueous solution.

-

-

Isolation: The precipitated solid is collected by vacuum filtration.

-

Purification: The crude product can be purified by recrystallization from hot water. The purity can be checked by measuring the melting point and spectroscopic analysis.

Friedel-Crafts Reactions

Direct Friedel-Crafts alkylation and acylation reactions on 2-methylquinoline are generally not successful.[5] The Lewis acid catalyst (e.g., AlCl₃) required for these reactions coordinates with the basic nitrogen atom of the quinoline ring, forming a complex.[6] This deactivates the ring system to an extent that it will not undergo electrophilic substitution. The complexation effectively neutralizes the catalyst.[6] Therefore, alternative synthetic routes are typically employed to introduce alkyl or acyl groups onto the 2-methylquinoline scaffold.

Conclusion

The electrophilic substitution reactions of 2-methylquinoline are governed by a nuanced interplay of electronic effects. While the nitrogen atom deactivates the ring system, it directs substitution to the benzenoid portion, primarily at the C5 and C8 positions. The activating methyl group at the 2-position does not override this fundamental directing effect. A thorough understanding of these principles, coupled with precise control over reaction conditions such as temperature and reagent choice, is paramount for achieving the desired regioselectivity in the synthesis of substituted 2-methylquinolines. The protocols provided herein offer a robust starting point for researchers, emphasizing the causal relationships behind each experimental step to ensure both success and a deeper comprehension of the underlying chemistry.

References

Introduction: The Strategic Importance of 4-Iodo-2-methylquinoline

An In-depth Technical Guide to the Theoretical vs. Experimental Yield of 4-Iodo-2-methylquinoline

In the landscape of modern drug discovery and materials science, halogenated heterocyclic compounds serve as indispensable building blocks. Among these, this compound is a particularly valuable intermediate. Its C-I bond provides a reactive handle for a variety of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the construction of complex molecular architectures. This guide offers a detailed examination of its synthesis, providing a robust framework for understanding the critical difference between the calculated theoretical yield and the practically achievable experimental yield. For researchers and drug development professionals, mastering this distinction is fundamental to optimizing reaction efficiency, scaling up production, and ensuring project viability.

Synthetic Pathway: A Reliable Route via Diazotization

While direct C-H iodination of 2-methylquinoline is possible, a more controlled and widely adopted method for synthesizing this compound proceeds through the diazotization of a primary aromatic amine, followed by a Sandmeyer-type iodination. This two-step sequence, starting from 2-methylquinolin-4-amine, offers clear stoichiometry and high regioselectivity, making it an ideal model for this analysis.

The process unfolds in two key stages:

-

Diazotization: The primary amine of 2-methylquinolin-4-amine is converted into a diazonium salt using nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid.[1]

-

Iodination: The diazonium group (-N₂⁺) is subsequently displaced by an iodide ion (I⁻) from a source such as potassium iodide (KI). This step is a classic example of a Sandmeyer-type reaction, which, for iodination, proceeds efficiently without the need for a copper catalyst.[2][3]

Part 1: The Theoretical Yield - A Calculation of the Ideal

The theoretical yield represents the maximum possible mass of a product that can be synthesized from a given quantity of reactants, assuming the reaction proceeds to completion with 100% efficiency and no loss of material.[4] The calculation is grounded in the stoichiometry of the balanced chemical equation and the identification of the limiting reactant.[5]

Balanced Chemical Equation

The overall transformation from 2-methylquinolin-4-amine to this compound can be represented as follows:

Step 1: Diazotization C₁₀H₁₀N₂ + NaNO₂ + 2H₂SO₄ → [C₁₀H₉N₂]⁺HSO₄⁻ + NaHSO₄ + 2H₂O

Step 2: Iodination [C₁₀H₉N₂]⁺HSO₄⁻ + KI → C₁₀H₈IN + N₂ (g) + KHSO₄

The stoichiometry between the starting amine and the final iodinated product is 1:1.

Calculation Framework

To calculate the theoretical yield, one must follow a logical sequence:

-

Determine Molar Masses: Calculate the molar mass of the limiting reactant and the desired product.

-

Calculate Moles of Reactant: Convert the starting mass of the limiting reactant (typically 2-methylquinolin-4-amine) into moles.[6]

-

Determine Moles of Product: Use the 1:1 stoichiometric ratio to determine the maximum number of moles of this compound that can be formed.

-

Calculate Theoretical Mass of Product: Convert the moles of product into grams using its molar mass.[7]

Data for Theoretical Yield Calculation

The quantitative data required for this calculation are summarized below.